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Octan-2-yl 3-phenylprop-2-enoate

Cat. No.: B13766218
CAS No.: 622-01-5
M. Wt: 260.4 g/mol
InChI Key: BAFXDTKXIVTRPP-UHFFFAOYSA-N
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Description

Overview of 3-Phenylprop-2-enoate (B8295013) (Cinnamate) Derivatives in Synthetic Chemistry Research

3-Phenylprop-2-enoate, commonly known as cinnamate (B1238496), is the ester derivative of cinnamic acid. Cinnamic acid and its derivatives are known for a range of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties. researchgate.net Cinnamate esters are particularly noted for their pleasant fragrances and are widely used in the food and fragrance industries. nsf.gov

In synthetic chemistry, cinnamate derivatives are versatile building blocks. Their synthesis is a common topic in undergraduate organic chemistry, often used to illustrate fundamental reactions like Fischer esterification. apsu.edusapub.org Research focuses on developing efficient and environmentally friendly synthesis methods. For instance, greener methodologies for Steglich esterification have been developed using acetonitrile (B52724) as a solvent to produce cinnamate esters in high yields without the need for extensive purification. researchgate.netjove.com Beyond traditional esterification, methods for preparing cinnamic acid esters include the oxidation of cinnamyl alcohol or aldehyde and the carboxylation of alkenyl halides. beilstein-journals.org

The table below provides examples of various cinnamate esters and their properties.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Methyl 3-phenylprop-2-enoateC₁₀H₁₀O₂162.19260-262
Ethyl 3-phenylprop-2-enoateC₁₁H₁₂O₂176.22-
Prop-2-enyl 3-phenylprop-2-enoateC₁₂H₁₂O₂188.22-

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.gov

Significance of Chirality in Octanol-Derived Esters for Stereochemical Studies

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in pharmaceuticals and biological systems, as different enantiomers of a molecule can have vastly different effects. jocpr.com Chiral alcohols and their ester derivatives are crucial for stereochemical studies and the synthesis of enantiomerically pure compounds. acs.org

Octan-2-ol is a chiral secondary alcohol that exists as two enantiomers, (R)-2-octanol and (S)-2-octanol. The synthesis of enantiopure esters from racemic alcohols like (±)-2-octanol is a significant area of research. A key technique employed is enzymatic kinetic resolution (EKR). mdpi.com In EKR, an enzyme, typically a lipase (B570770), selectively catalyzes the reaction of one enantiomer of the racemic alcohol at a much higher rate than the other. mdpi.comresearchgate.net This process allows for the separation of the unreacted alcohol enantiomer and the newly formed ester enantiomer, both in high enantiomeric purity. scholarsportal.inforsc.org

For example, the kinetic resolution of (±)-2-octanol using a lipase can yield one enantiomer as the unreacted alcohol and the other as an ester, such as octan-2-yl acetate (B1210297). researchgate.net The efficiency of this separation is quantified by the enantiomeric ratio (E), which compares the reaction rates of the two enantiomers. mdpi.com Research has focused on optimizing conditions for the kinetic resolution of 2-octanol (B43104) by exploring different enzymes, acylating agents, and reaction parameters to achieve high conversion and enantioselectivity. researchgate.netresearchgate.net

Historical Context of Ester Synthesis Methodologies Relevant to Octan-2-yl 3-phenylprop-2-enoate

The synthesis of esters is a cornerstone of organic chemistry, with several key methods developed over more than a century. Two historically significant and still relevant methods for synthesizing an ester like this compound are the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification: First described in 1895 by Emil Fischer and Arthur Speier, this method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com88guru.comwikipedia.org The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. organic-chemistry.org This is typically done by using an excess of one reactant or by removing water as it is formed. organic-chemistry.org While robust and widely applicable, especially for primary and secondary alcohols, the Fischer-Speier method can be harsh and may not be suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org

Steglich Esterification: Developed by Wolfgang Steglich in 1978, this method offers a milder alternative for ester synthesis. wikipedia.org It utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgfiveable.me The reaction proceeds by activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which then reacts with the alcohol to form the ester. organic-chemistry.org The Steglich esterification is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions. organic-chemistry.orgfiveable.me The reaction is generally performed at room temperature in aprotic polar solvents. wikipedia.org A key feature is the removal of water by DCC, which forms the insoluble byproduct dicyclohexylurea (DCU). wikipedia.org

The following table compares these two fundamental esterification methods.

FeatureFischer-Speier EsterificationSteglich Esterification
Inventors Emil Fischer & Arthur Speier (1895) 88guru.comwikipedia.orgWolfgang Steglich (1978) wikipedia.org
Reagents Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) mdpi.comCarboxylic acid, alcohol, DCC, DMAP catalyst fiveable.me
Conditions Typically requires heat (reflux) 88guru.comMild, often room temperature wikipedia.org
Key Intermediate Protonated carbonyl group mdpi.comO-acylisourea organic-chemistry.org
Byproduct Water masterorganicchemistry.comDicyclohexylurea (DCU) wikipedia.org
Advantages Inexpensive reagents, suitable for large scale masterorganicchemistry.comMild conditions, good for sensitive and hindered substrates organic-chemistry.orgfiveable.me

Current Research Landscape for this compound Analogs

While specific research on this compound is not extensively documented in readily available literature, the current research landscape can be understood by examining its analogs. This includes other cinnamoyl esters and esters derived from chiral alcohols.

Research into cinnamoyl esters is active, with a focus on synthesizing novel derivatives and evaluating their biological activities. For example, recent studies have involved the synthesis of cinnamoyl-metronidazole esters and cinnamoyl-memantine amides to explore their potential as antimicrobial agents. nih.gov Other work has focused on creating conjugates of cinnamic acid with amino acids to study their antioxidant properties. nih.gov

In the realm of chiral esters, biocatalysis remains a major research focus. jocpr.com The use of enzymes, particularly lipases, for the kinetic resolution of racemic alcohols to produce enantiomerically pure esters is a well-established and continuously refined field. mdpi.comcore.ac.uk Advances in enzyme engineering are expanding the scope and efficiency of these biocatalytic transformations, allowing for the synthesis of complex chiral molecules under mild and sustainable conditions. acs.orgpharmasalmanac.com The synthesis of chiral β-hydroxy α-amino esters, for instance, is being advanced through the use of engineered carbonyl reductases. acs.org These approaches highlight the ongoing effort to develop highly selective and efficient methods for producing chiral building blocks for the pharmaceutical and fine chemical industries. jocpr.comcore.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O2 B13766218 Octan-2-yl 3-phenylprop-2-enoate CAS No. 622-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

622-01-5

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

octan-2-yl 3-phenylprop-2-enoate

InChI

InChI=1S/C17H24O2/c1-3-4-5-7-10-15(2)19-17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-15H,3-5,7,10H2,1-2H3

InChI Key

BAFXDTKXIVTRPP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Octan 2 Yl 3 Phenylprop 2 Enoate

Direct Esterification Approaches

Direct esterification involves the reaction of 3-phenylprop-2-enoic acid (cinnamic acid) with 2-octanol (B43104). This process is typically catalyzed by an acid to enhance the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, thereby making it more susceptible to nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester.

Brønsted Acid-Catalyzed Esterification of 2-Octanol with 3-Phenylprop-2-enoic Acid

Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are commonly employed as catalysts in the esterification of cinnamic acid with various alcohols. For the synthesis of octyl cinnamate (B1238496), a study utilizing concentrated sulfuric acid as a catalyst in a sonochemical-assisted reaction between cinnamic acid and n-octanol reported a yield of 39.18% after 7 hours at 60°C. iosrphr.org The use of ultrasonic waves can enhance the reaction rate by improving mass transfer and providing localized energy. iosrphr.org Another investigation into the synthesis of various cinnamate esters by refluxing cinnamic acid with different alcohols in the presence of concentrated sulfuric acid also demonstrated the viability of this approach. tjpr.org

CatalystAlcoholReaction ConditionsYieldReference
Conc. H₂SO₄n-OctanolSonication, 60°C, 7 hours39.18% iosrphr.org
Conc. H₂SO₄Various AlcoholsRefluxNot specified tjpr.org

Lewis Acid-Catalyzed Esterification for Octan-2-yl 3-Phenylprop-2-enoate (B8295013) Synthesis

Lewis acids offer an alternative to Brønsted acids for catalyzing esterification reactions. They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack. While specific studies focusing solely on the Lewis acid-catalyzed synthesis of octan-2-yl 3-phenylprop-2-enoate are not abundant in the provided search results, the general principle of Lewis acid catalysis is well-established in organic synthesis. For instance, fluorophosphoniums have been investigated as Lewis acid catalysts in other organometallic reactions, highlighting the potential for exploring novel Lewis acids in esterification. rsc.org The application of Lewis acids could offer advantages in terms of selectivity and milder reaction conditions compared to traditional Brønsted acids.

Dehydrating Agent-Assisted Condensation Reactions for this compound Formation

To drive the esterification equilibrium towards product formation, the removal of water is essential. This can be achieved by using a dehydrating agent. A study reported the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent in the Steglich esterification of cinnamic acid with n-octanol. researchgate.net This method, assisted by ultrasonic waves at a low temperature of ± 2°C, yielded 10.1% of n-octyl cinnamate after an optimal reaction time of 4 hours. researchgate.net Although the yield was modest, this approach demonstrates the feasibility of using coupling reagents to facilitate the condensation reaction under mild conditions.

Transesterification Strategies for this compound

Transesterification, or ester-exchange, is another significant route for the synthesis of this compound. This method involves the reaction of a cinnamate ester, such as methyl cinnamate or ethyl cinnamate, with 2-octanol in the presence of a catalyst. This approach can be advantageous as it may proceed under milder conditions compared to direct esterification and avoids the production of water.

Alcoholysis of Phenyl Cinnamates with 2-Octanol

The alcoholysis of a lower alkyl cinnamate with a higher alcohol like 2-octanol is a common transesterification strategy. The reaction is typically catalyzed by an acid or a base. A study on the transesterification of ethyl p-methoxycinnamate with octanol (B41247) highlighted that this method can be more effective than a two-step esterification process. rasayanjournal.co.in Another investigation focused on the transesterification of trans-ethyl cinnamate with octanol using Brønsted acidic ionic liquids as catalysts. researchgate.net The use of these ionic liquids, which can act as both solvent and catalyst, can facilitate product separation and potentially improve reaction efficiency. researchgate.net

Cinnamate EsterAlcoholCatalystKey FindingsReference
Ethyl p-methoxycinnamateOctanolNot specifiedTransesterification was found to be more effective than a two-step esterification. rasayanjournal.co.in
trans-Ethyl cinnamateOctanolBrønsted acidic ionic liquidsIonic liquids can serve as both catalyst and solvent, aiding in product separation. researchgate.net

Ester-Exchange Reactions Involving this compound Precursors

Enzymatic catalysis offers a green and selective alternative for transesterification. Lipases, in particular, have been successfully employed for the synthesis of cinnamate esters. For instance, Novozym® 435, an immobilized lipase (B570770), was used to catalyze the transesterification of methyl cinnamate with octanol. nih.gov An optimization study using a response surface methodology determined that a reaction temperature of 74.6 °C, a reaction time of 11.1 hours, and an ultrasound power of 150 W resulted in a high molar conversion of 93.8%. nih.gov This highlights the potential of biocatalysis, especially when combined with process intensification techniques like ultrasound, for the efficient synthesis of octyl cinnamate. nih.gov

Cinnamate PrecursorAlcoholCatalystOptimal ConditionsMolar ConversionReference
Methyl CinnamateOctanolNovozym® 43574.6 °C, 11.1 h, 150 W ultrasound93.8% nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govresearchgate.netkashanu.ac.ir In the context of this compound synthesis, this involves utilizing solvent-free conditions, alternative energy sources like microwaves, and catalytic systems that maximize atom economy.

Traditional esterification reactions often rely on organic solvents to dissolve reactants and facilitate the reaction. However, these solvents contribute significantly to chemical waste. Solvent-free synthesis has emerged as a greener alternative. For the production of related long-chain cinnamate esters, solvent-free esterification has been successfully demonstrated. nih.govdntb.gov.uaresearchgate.net This is typically achieved by heating a mixture of the carboxylic acid (cinnamic acid) and the alcohol (2-octanol) in the presence of a catalyst. The reaction between 3-phenyl-prop-2-en-1-ol and various acidic reagents has been carried out at 140 °C under solvent-free conditions, suggesting the feasibility of a similar approach for 2-octanol. nih.govresearchgate.netmdpi.com The direct reaction of the neat reactants simplifies the process, reduces waste, and can lead to easier product purification.

Another green approach involves the use of ultrasound in a sonochemical method, which has been applied to the synthesis of n-octyl cinnamate from cinnamic acid and n-octanol. iosrphr.org This method is noted for being efficient and environmentally friendly. iosrphr.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis (Hypothetical for this compound)

ParameterConventional Solvent-BasedSolvent-Free Protocol
Reactants Cinnamic Acid, 2-OctanolCinnamic Acid, 2-Octanol
Solvent Toluene, Hexane, etc.None
Catalyst Sulfuric Acid, p-TSASulfuric Acid, Solid Acid Catalyst
Temperature Reflux temperature of solvent~140 °C nih.govresearchgate.net
Work-up Solvent removal, Aqueous washDirect purification, Filtration
Waste Used solvent, Neutralization saltsMinimal catalyst and salt waste

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technique that utilizes microwave radiation to heat reactions. Unlike conventional heating, microwaves transfer energy directly to the reacting molecules, leading to rapid temperature increases and significantly reduced reaction times. nsf.gov For the synthesis of cinnamyl long-chain esters, microwave irradiation has been shown to shorten reaction times from several hours to just 10-20 minutes under solvent-free conditions. nih.govdntb.gov.uaresearchgate.netmdpi.com

In the synthesis of methyl cinnamate, microwave heating at 110 °C for only 2 minutes resulted in yields as high as 97%. nsf.gov This high efficiency is attributed to the efficient energy transfer of microwaves. nsf.gov Applying this methodology to the esterification of cinnamic acid with 2-octanol could similarly offer substantial reductions in energy consumption and reaction time, making the process more sustainable. mdpi.comnsf.gov

Table 2: Reaction Conditions for Conventional vs. Microwave-Assisted Synthesis of Cinnamate Esters

MethodReactantsCatalystTimeYieldReference
Conventional3-phenyl-prop-2-en-1-ol + Adipic Acidp-TSA5 hoursHigh mdpi.com
Microwave3-phenyl-prop-2-en-1-ol + Adipic Acidp-TSA10 minHigh mdpi.com
Microwavetrans-Cinnamic Acid + MethanolSulfuric Acid2 min97% nsf.gov
Microwavetrans-Cinnamic Acid + Methanolp-TSA2 min91% nsf.gov

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgacs.org An ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. wikipedia.org Fischer esterification, the reaction between a carboxylic acid and an alcohol, is inherently atom-economical, as the only byproduct is water. nsf.gov

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

For the synthesis of this compound: C₁₀H₁₂O₂ (Cinnamic Acid) + C₈H₁₈O (2-Octanol) → C₁₈H₂₆O₂ (this compound) + H₂O

The use of catalysts is crucial for promoting atom-efficient reactions. skpharmteco.com While stoichiometric reagents are consumed and generate waste, catalysts are used in small amounts and can be recycled, minimizing waste streams. skpharmteco.com For cinnamate ester synthesis, common catalysts include sulfuric acid and p-toluenesulfonic acid (pTSA). nsf.gov The development of heterogeneous (solid) catalysts is particularly desirable as they can be easily separated from the reaction mixture and reused, further improving the green credentials of the process. acs.org Lipases are also used as biocatalysts for the esterification of cinnamic acid, offering a mild and selective alternative under green conditions. nih.gov

Stereoselective Synthesis of this compound

The alcohol reactant, 2-octanol, is a chiral molecule, existing as two distinct enantiomers: (R)-2-octanol and (S)-2-octanol. Consequently, this compound can also exist as two enantiomers. Stereoselective synthesis methods aim to produce a single, desired stereoisomer, which is critical in fields like pharmaceuticals and fragrances where different stereoisomers can have different biological activities or sensory properties.

Enantioselective esterification can be achieved through kinetic resolution of racemic 2-octanol. In this process, a chiral catalyst selectively reacts with one enantiomer of the alcohol faster than the other, allowing for the separation of the unreacted enantiomer and the ester product.

A powerful method for this is dynamic kinetic resolution (DKR). DKR combines the enantioselective acylation of the alcohol with in-situ racemization of the slower-reacting alcohol enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Lipases, such as those from Pseudomonas cepacia, are often used as the chiral catalyst for the acylation step, while a metal complex, such as a ruthenium catalyst, is used for the racemization of the alcohol. organic-chemistry.org This combined catalytic system has been successfully applied to resolve a variety of secondary alcohols, yielding chiral esters in high yields and with high enantiomeric excess. organic-chemistry.org

Another advanced approach involves the use of chiral N-heterocyclic carbenes (NHCs) as organocatalysts for desymmetrization reactions, which could be adapted for the kinetic resolution of chiral alcohols. chemrxiv.org Furthermore, chiral palladium(II) catalysts have been developed for the asymmetric synthesis of allylic esters, demonstrating the potential of chiral metal complexes in controlling stereochemistry during ester formation. organic-chemistry.org

Table 3: Catalytic Systems for Enantioselective Synthesis of Chiral Esters

Catalytic SystemReaction TypeSubstrate ExampleOutcomeReference
Lipase + Ru ComplexDynamic Kinetic ResolutionSecondary AlcoholsHigh yield, high enantiomeric excess organic-chemistry.org
Chiral Palladium(II) ComplexAsymmetric Allylic EsterificationAllylic AlcoholsHigh yield (60-98%), excellent enantiomeric purity (86-99% ee) organic-chemistry.org
Chiral N-Heterocyclic CarbeneDesymmetric EsterificationProchiral AldehydesGood yields, excellent optical purity (98:2 er) chemrxiv.org

Diastereoselective synthesis involves creating a specific stereoisomer from a starting material that already contains a chiral center. If a reaction were to be performed on the cinnamate portion of an already enantiomerically pure molecule of (R)- or (S)-octan-2-yl 3-phenylprop-2-enoate, the existing chiral center in the 2-octyl group could influence the stereochemical outcome of the new chiral center being formed.

For example, research on the cathodic reduction of cinnamate esters made with chiral alcohols (such as bornyl or menthyl esters) has shown that the reaction proceeds with high diastereoselectivity. electronicsandbooks.com In these cases, the chiral auxiliary (the alcohol portion) directs the formation of specific diastereomers of the resulting cyclopentanone (B42830) product. A diastereoisomeric excess of over 95% was achieved using a bornyl ester. electronicsandbooks.com This principle of substrate-controlled diastereoselection could be applied to reactions involving this compound, where the inherent chirality of the (R)- or (S)-2-octyl group would direct the stereochemistry of transformations on the phenylprop-2-enoate backbone.

Kinetic Resolution Approaches for this compound Enantiomers

The separation of enantiomers of chiral compounds is a critical process in the chemical and pharmaceutical industries, as different enantiomers can exhibit distinct biological activities. For this compound, a compound with a chiral center at the second position of the octyl group, kinetic resolution is a primary method for obtaining enantiomerically enriched forms. This approach relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to a mixture of unreacted substrate and a new product, both of which are enriched in one of the enantiomers.

Enzymatic kinetic resolution has emerged as a particularly effective and environmentally benign strategy. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are widely employed for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. Among these, Candida antarctica lipase B (CALB) has been extensively studied and proven to be a highly efficient biocatalyst for the resolution of secondary alcohols, the class to which the octan-2-ol moiety of the target compound belongs.

The kinetic resolution of racemic this compound would typically involve the enantioselective acylation of one of the alcohol enantiomers in the presence of a lipase. In this process, the lipase selectively catalyzes the transfer of an acyl group to one enantiomer at a much faster rate than the other, resulting in the formation of an ester and leaving the unreacted alcohol enriched in the other enantiomer.

Detailed Research Findings

Research into the kinetic resolution of secondary alcohols, particularly 2-octanol, provides a strong model for the enantioseparation of this compound. Studies have demonstrated the high efficiency of CALB in this context. For instance, the use of a whole-cell biocatalyst displaying CALB on the surface of Pichia pastoris has been shown to be highly effective for the kinetic resolution of 2-octanol. nih.gov

In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in a suitable organic solvent. The lipase selectively acylates one of the enantiomers, leading to the corresponding acetate and the unreacted alcohol of the opposite configuration. The choice of acyl donor, solvent, and reaction temperature are critical parameters that can significantly influence the conversion rate and the enantiomeric excess (ee) of both the product and the remaining substrate.

Key findings from studies on the kinetic resolution of 2-octanol, which are directly applicable to the resolution of this compound, indicate that high enantiomeric excess of the product (eep) can be achieved. For example, using a CALB-displaying Pichia pastoris whole-cell biocatalyst, a molar conversion of 47.4% for 2-octanol was achieved with an impressive eep of 99.7% after a 5-hour reaction. nih.gov This demonstrates the high enantioselectivity of the lipase for one of the enantiomers of the secondary alcohol.

The reusability of the biocatalyst is another important factor in the practical application of kinetic resolution. Studies have shown that the immobilized or whole-cell biocatalysts can be recovered and reused for multiple cycles without a significant loss of activity or enantioselectivity. nih.gov

The following data tables summarize typical results obtained in the kinetic resolution of 2-octanol, which serves as a proxy for the resolution of this compound.

Table 1: Kinetic Resolution of 2-Octanol using CALB-displaying Pichia pastoris

ParameterValueReference
Substrate2-Octanol nih.gov
BiocatalystCandida antarctica lipase B on Pichia pastoris nih.gov
Acyl DonorVinyl Acetate nih.gov
Conversion47.4% nih.gov
Enantiomeric Excess of Product (eep)99.7% nih.gov
Reaction Time5 hours nih.gov

Table 2: Influence of Reaction Parameters on Kinetic Resolution

ParameterConditionOutcomeReference
Acyl Donor Vinyl AcetateHigh conversion and enantioselectivity nih.gov
Isopropenyl AcetateOften used, good leaving group
Solvent HexaneCommonly used non-polar solvent
TolueneCan also be employed
Solvent-freeGreen chemistry approach, can be effective nih.gov
Temperature 30-40 °COptimal range for many lipase-catalyzed resolutions

These findings underscore the feasibility and efficiency of using enzymatic kinetic resolution, particularly with Candida antarctica lipase B, to obtain enantiomerically enriched forms of this compound. The high enantioselectivity and the robustness of the biocatalyst make this a preferred method for the synthesis of the individual enantiomers of this chiral compound.

In-depth Spectroscopic Analysis of this compound Remains Elusive

The intended article was to be structured around an advanced spectroscopic and structural elucidation, including detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, 2D NMR techniques, dynamic NMR studies, and vibrational spectroscopy (FT-IR and Raman). However, the absence of experimental data for this compound prevents a factual and detailed execution of this outline.

For context, the analysis of related compounds can offer a glimpse into the expected spectral characteristics. For instance, the cinnamoyl portion of the molecule would exhibit characteristic signals in both NMR and vibrational spectra. In ¹H NMR, the vinylic protons of the trans-cinnamoyl group typically appear as doublets with a large coupling constant (around 16 Hz). The phenyl group protons would resonate in the aromatic region of the spectrum. In ¹³C NMR, the carbonyl carbon of the ester is expected to have a chemical shift in the range of 165-175 ppm.

Similarly, the octan-2-yl moiety has predictable spectral features. The proton on the carbon bearing the oxygen atom (C2) would appear as a multiplet, coupled to the protons of the adjacent methyl and methylene (B1212753) groups. The terminal methyl group of the octyl chain would present as a triplet.

Vibrational spectroscopy would reveal characteristic absorption bands. The C=O stretching vibration of the ester group would be prominent in the FT-IR spectrum, typically around 1715 cm⁻¹. The C=C stretching of the conjugated system and the aromatic ring would also show distinct peaks.

Despite the ability to predict these general features, a scientifically accurate article necessitates experimental data, including precise chemical shifts, coupling constants, and vibrational frequencies. Information on more advanced topics such as 2D NMR correlations (COSY, HSQC, HMBC, NOESY) and dynamic NMR studies for this specific compound is entirely absent from the available literature. These techniques are crucial for the unambiguous assignment of all proton and carbon signals, and for confirming the compound's three-dimensional structure and conformational dynamics.

Given the strict requirement for detailed and sourced research findings, and the lack of such specific data for this compound, it is not possible to generate the requested scientific article without resorting to speculation. Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to provide the data necessary for the comprehensive elucidation outlined in the initial request.

Advanced Spectroscopic and Structural Elucidation of Octan 2 Yl 3 Phenylprop 2 Enoate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of Octan-2-yl 3-Phenylprop-2-enoate (B8295013)

Conformational Insights from Vibrational Spectra of Octan-2-yl 3-Phenylprop-2-enoate

The conformational landscape of a molecule is critical to understanding its physical and chemical properties. For this compound, vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating these conformational intricacies. The vibrational spectrum is a unique fingerprint of a molecule, with specific bands corresponding to the stretching, bending, and torsional motions of its constituent atoms. Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), can reveal the presence of different conformers and their relative stabilities.

In a related compound, (2E)-3-phenylprop-2-enoic anhydride, computational studies have identified multiple stable conformations. nih.gov A similar approach for this compound would likely reveal a complex potential energy surface with several low-energy conformers. Experimental IR and Raman spectra would then be compared with the theoretically predicted spectra for each conformer to identify which are present in the sample.

Key vibrational modes to consider for conformational analysis include:

Carbonyl (C=O) stretching: This typically appears as a strong band in the IR spectrum around 1700-1750 cm⁻¹. The exact position can shift depending on the conformation of the ester group and any intramolecular interactions.

Alkene (C=C) stretching: The stretching of the double bond in the propenoate backbone gives rise to a band around 1620-1640 cm⁻¹. Its intensity and position can be influenced by conjugation with the phenyl ring.

C-O stretching: The ester C-O bonds will have characteristic stretching vibrations in the 1000-1300 cm⁻¹ region.

Out-of-plane C-H bending: The C-H bending vibrations of the phenyl ring and the alkene can provide information about the substitution pattern and conformation.

By carefully analyzing the vibrational spectra, researchers can gain a detailed understanding of the conformational preferences of this compound, which is crucial for interpreting its other spectroscopic properties and its chemical reactivity.

Mass Spectrometry (MS) for Molecular Structure Verification of this compound

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds. It provides information about the molecular weight and the elemental composition of a molecule, and through fragmentation analysis, it can reveal the connectivity of atoms within the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. csic.es For this compound, with a nominal mass of 260 amu, HRMS can distinguish its exact mass from other compounds that may have the same nominal mass but different elemental compositions.

The expected exact mass of this compound (C₁₇H₂₄O₂) can be calculated with high precision. This experimentally determined mass can then be compared to the theoretical mass to confirm the elemental composition. The high accuracy of HRMS, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₁₇H₂₄O₂260.17763

This exact mass measurement is a critical first step in the structural verification of a synthesized or isolated compound.

Fragmentation Pathway Analysis (MS/MS) for Structural Subtleties

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a selected ion. nih.gov This provides detailed information about the structure of the molecule by revealing how it breaks apart. For this compound, the fragmentation pattern will be characteristic of a cinnamate (B1238496) ester.

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) is formed. In an MS/MS experiment, this ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

Expected key fragmentations for this compound include:

Loss of the octan-2-yl group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the loss of the alcohol moiety. In this case, it would result in the formation of a cinnamoyl cation at m/z 131.

McLafferty rearrangement: This is a characteristic fragmentation of esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond of the alkyl chain. This would result in the formation of a neutral octene molecule and a protonated cinnamic acid fragment.

Fragments from the cinnamate core: The cinnamoyl fragment (m/z 131) can further fragment, losing carbon monoxide (CO) to form the phenylacetylene (B144264) cation at m/z 103, which can then lose acetylene (B1199291) to form the phenyl cation at m/z 77.

Fragments from the octan-2-yl chain: The alkyl chain can also undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).

By analyzing the masses and relative abundances of these fragment ions, a detailed picture of the molecular structure can be constructed, confirming the presence of the cinnamate core and the octan-2-yl ester group.

Chiroptical Spectroscopy for this compound Stereoisomers

This compound possesses a chiral center at the second carbon of the octyl chain. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-octan-2-yl 3-phenylprop-2-enoate and (S)-octan-2-yl 3-phenylprop-2-enoate. Chiroptical spectroscopy techniques are essential for distinguishing between these stereoisomers and determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the chromophores in the molecule. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

For this compound, the cinnamoyl group acts as the primary chromophore, absorbing in the UV region. The interaction of this chromophore with the chiral octan-2-yl group will give rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent DFT), the absolute configuration of the enantiomer can be assigned. Alternatively, comparison with the CD spectra of structurally related compounds with known absolute configurations can also be used for assignment.

Optical Rotatory Dispersion (ORD) Studies

Optical rotatory dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. scispace.com An ORD spectrum displays a plain curve (either positive or negative) at wavelengths away from an absorption band and an anomalous curve, known as a Cotton effect, in the region of an absorption band.

Similar to CD spectroscopy, the shape and sign of the Cotton effect in the ORD spectrum of this compound are dependent on its absolute configuration. ORD can be a complementary technique to CD for stereochemical assignment. The combination of both CD and ORD provides a more robust determination of the absolute configuration of the chiral center in the molecule.

Chemical Reactivity and Transformation Mechanisms of Octan 2 Yl 3 Phenylprop 2 Enoate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of octan-2-yl 3-phenylprop-2-enoate (B8295013) involves the cleavage of the ester bond to yield cinnamic acid and octan-2-ol. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Under acidic conditions, the hydrolysis of octan-2-yl 3-phenylprop-2-enoate is a reversible equilibrium-driven process. chemguide.co.uklibretexts.org The reaction requires a strong acid, such as hydrochloric or sulfuric acid, which acts as a catalyst, and an excess of water to shift the equilibrium towards the products, cinnamic acid and octan-2-ol. libretexts.orgwikipedia.org

The mechanism is the reverse of a Fischer esterification and proceeds as follows: wikipedia.orgyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.org This step increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the octan-2-oxy group, converting it into a good leaving group (octan-2-ol). chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of octan-2-ol. youtube.com

Deprotonation: A water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final product, cinnamic acid. chemguide.co.uklibretexts.org

The rate of this reaction is influenced by the concentration of both the ester and the acid catalyst and generally follows first-order kinetics with respect to the ester under constant acid concentration. researchgate.netyoutube.com

Table 1: General Kinetic Parameters for Acid-Catalyzed Ester Hydrolysis

ParameterDescriptionTypical Value/Observation
Reaction OrderWith respect to the ester (constant acid)Pseudo-first-order youtube.com
Rate Constant (k)Dependent on temperature and acid concentration.Correlates with electronic effects of substituents. researchgate.net
EquilibriumReversible reaction.Driven forward by excess water. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com It involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgwikipedia.org

The established pathway for the saponification of this compound is a nucleophilic acyl substitution: masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral intermediate, specifically an orthoester. wikipedia.org

Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, expelling the octan-2-oxide (an alkoxide) as the leaving group and forming cinnamic acid. masterorganicchemistry.com

Acid-Base Reaction: The newly formed cinnamic acid is immediately deprotonated by the strongly basic octan-2-oxide ion (or another hydroxide ion). This acid-base reaction is rapid and irreversible, forming sodium cinnamate (B1238496) and octan-2-ol. chemistrysteps.commasterorganicchemistry.com This final step drives the entire reaction to completion. chemistrysteps.com

To obtain the free cinnamic acid, a final acidification step is required during the workup to protonate the carboxylate salt. masterorganicchemistry.comchegg.com

The carbonyl carbon of this compound is a key electrophilic center. rsc.org However, due to the conjugation with the carbon-carbon double bond, the β-carbon also exhibits electrophilic character. wikipedia.org This creates two potential sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). rsc.orguomosul.edu.iq

In the context of hydrolysis, the attacking nucleophile is either water (in acid-catalyzed reactions) or hydroxide (in base-catalyzed reactions).

Hard vs. Soft Nucleophiles: The preference for 1,2- versus 1,4-addition is often explained by Hard and Soft Acid and Base (HSAB) theory. Hard nucleophiles, like the hydroxide ion and water, preferentially attack the hard electrophilic center, which is the carbonyl carbon. fiveable.me

1,2-Addition (Direct Attack): This is the pathway followed during hydrolysis. The nucleophile adds directly to the carbonyl carbon, leading to the tetrahedral intermediate and subsequent cleavage of the ester bond as described above. rsc.orguomosul.edu.iq This leads to a substitution product (hydrolysis) rather than an addition product. rsc.org

1,4-Addition (Conjugate Attack): Softer nucleophiles, such as organocuprates or certain carbanions, would preferentially attack the softer electrophilic β-carbon. fiveable.mepressbooks.pub This leads to an enolate intermediate and, after protonation, results in addition across the double bond, leaving the ester group intact. pressbooks.pub This mechanism is not dominant in hydrolysis.

Therefore, during both acid- and base-catalyzed hydrolysis of this compound, the operative mechanism is a 1,2-nucleophilic attack on the carbonyl center.

Hydrogenation Reactions of the Cinnamoyl Moiety

The cinnamoyl group contains a carbon-carbon double bond that can be reduced through hydrogenation. This reaction converts this compound into octan-2-yl 3-phenylpropanoate.

The hydrogenation of the α,β-unsaturated double bond in the cinnamoyl moiety is typically achieved using heterogeneous or homogeneous metal catalysts. wikipedia.org

Heterogeneous Catalysis: Common catalysts include metals like palladium, platinum, or nickel supported on materials such as carbon (e.g., Pd/C) or alumina. scispace.comrsc.org The reaction is carried out under a hydrogen gas atmosphere. For instance, selective hydrogenation of the double bond in cinnamates can be achieved using palladium catalysts. rsc.org Copper chromite is another effective catalyst for ester hydrogenation, though it often requires higher temperatures and pressures. organicreactions.orggoogle.com

Homogeneous Catalysis: Soluble transition-metal complexes, such as those based on ruthenium or rhodium, can also be employed. nih.govresearchgate.net These catalysts can offer high selectivity under milder conditions. nih.gov

The reaction involves the addition of two hydrogen atoms across the double bond. The selectivity of the hydrogenation is a key consideration; under harsh conditions (high temperature and pressure), the ester group itself can be reduced (hydrogenolysis) to yield alcohols. organicreactions.org However, selective hydrogenation of the C=C bond is readily achievable under controlled conditions. rsc.org

Table 2: Typical Conditions for Catalytic Hydrogenation of Cinnamates

Catalyst SystemSupport/LigandConditionsProduct
Palladium rsc.orgCarbon (Pd/C)H₂ gas, room temp.Octan-2-yl 3-phenylpropanoate
Ruthenium nih.govPNN pincer ligandsH₂ (5.3 bar), 115 °COctan-2-yl 3-phenylpropanoate
Copper Chromite organicreactions.org-High pressure H₂, high temp.Octan-2-yl 3-phenylpropanoate & potential hydrogenolysis products

The hydrogenation of this compound introduces a new chiral center at the α-carbon. Since the substrate already contains a chiral center in the octan-2-yl group, the product, octan-2-yl 3-phenylpropanoate, will be a mixture of diastereomers. The ratio of these diastereomers is determined by the diastereoselectivity of the hydrogenation reaction.

Diastereoselective hydrogenation is influenced by the existing chiral auxiliary (the octan-2-yl group), which directs the hydrogen addition to one face of the double bond over the other. scispace.comimedpub.com

Mechanism of Selectivity: The substrate adsorbs onto the catalyst surface. The bulky octan-2-yl group sterically hinders one face of the molecule, forcing the substrate to adsorb on its less hindered side. imedpub.com Hydrogen is then delivered from the catalyst surface to this less hindered face, leading to a predominance of one diastereomer. imedpub.comimedpub.com

Influencing Factors: The degree of diastereoselectivity is highly dependent on several factors:

The Catalyst: The choice of metal and its support can significantly impact the outcome. imedpub.comimedpub.com

The Solvent: The solvent can influence the conformation of the substrate at the catalyst surface. imedpub.com

Reaction Conditions: Temperature and pressure can also affect the selectivity.

The chiral octan-2-yl group acts as a covalently bonded chiral auxiliary, guiding the stereochemical course of the reduction. scispace.com The goal in such reactions is often to maximize the diastereomeric excess (de), which represents the preference for the formation of one diastereomer over the other.

Photochemical Reactions of this compound

The cinnamate chromophore in this compound is highly susceptible to photochemical transformations upon absorption of ultraviolet (UV) radiation. These reactions are of significant interest due to their relevance in fields such as photochemistry and materials science.

Photoisomerization (E/Z Isomerization) of the 3-Phenylprop-2-enoate System

Upon exposure to UV light, the thermodynamically stable E-(trans) isomer of this compound can undergo isomerization to the Z-(cis) isomer. acs.orgacs.org This reversible process leads to a photostationary state, which is a mixture of both isomers. acs.orgrsc.org The ratio of E to Z isomers at this equilibrium is dependent on the excitation wavelength and the solvent used. rsc.org

The mechanism of photoisomerization involves the excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁). tandfonline.com From the excited state, the molecule can undergo intersystem crossing to a triplet state (T₁) or relax through rotation around the carbon-carbon double bond, leading to the formation of the Z-isomer before returning to the ground state. tandfonline.com Theoretical studies using methods like extended multistate complete active space second-order perturbation (XMS-CASPT2) have been employed to understand the potential energy surfaces and transition states involved in this process. acs.org

Table 1: Factors Influencing E/Z Photoisomerization of Cinnamates

FactorDescription
Excitation Wavelength The specific wavelength of UV radiation can influence the efficiency of isomerization and the position of the photostationary state.
Solvent Polarity The polarity of the solvent can affect the relative stability of the ground and excited states, thereby influencing the isomerization quantum yield. rsc.org
Substituents The presence and nature of substituents on the phenyl ring can alter the electronic properties of the chromophore, impacting the photoisomerization process. acs.org

Photocycloaddition Reactions of the Cinnamate Chromophore

The carbon-carbon double bond of the cinnamate system can participate in [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives. researchgate.netnih.gov This reaction typically occurs between two cinnamate molecules, resulting in dimerization. The photodimerization of cinnamates can yield various stereoisomers, known as truxillic and truxinic acids (or their esters). lookchem.com

The regioselectivity and stereoselectivity of the photocycloaddition are influenced by factors such as the reaction medium (solution vs. solid state), the presence of sensitizers, and the use of templates or catalysts. lookchem.comrsc.org For instance, carrying out the reaction in a flow system or using a thiourea (B124793) catalyst can improve conversion and diastereoselectivity. nih.govlookchem.com The reaction proceeds through the formation of an excited state of one cinnamate molecule, which then reacts with a ground-state molecule.

Table 2: Common Photodimers of Cinnamate Esters

Dimer TypeDescription
Truxillic Esters Head-to-tail dimers of cinnamic acid esters.
Truxinic Esters Head-to-head dimers of cinnamic acid esters.

Photodegradation Pathways and Stability Studies (Mechanistic Focus)

Beyond isomerization and cycloaddition, this compound can undergo irreversible photodegradation upon prolonged UV exposure. rsc.org This is a critical aspect of its stability, particularly in applications where it is used as a UV filter.

Mechanistic studies, often employing techniques like laser-interfaced mass spectrometry, have identified several fragmentation pathways. mdpi.comnih.gov Upon UV photoexcitation, the molecule can access a dissociative excited-state surface, leading to the rupture of key chemical bonds. mdpi.comnih.gov

Major photofragments observed for a similar compound, octyl methoxycinnamate, include ions corresponding to cleavage on either side of the ester oxygen and the C-C bond adjacent to the carbonyl group. mdpi.comnih.gov The formation of certain fragments is unique to the photochemical route and is not observed through thermal degradation, highlighting the specific nature of the excited-state reactivity. mdpi.comnih.gov

Aggregation of cinnamate molecules can lead to more complex photodegradation, producing a mixture of photoproducts, some of which may absorb in the UVA region and be capable of generating reactive oxygen species. rsc.orgresearchgate.net

Table 3: Key Bond Cleavages in the Photodegradation of Cinnamate Esters

Bond CleavedResulting Fragments (Conceptual)
Ester C-O Bond (Acyl-Oxygen) Cinnamic acid derivative and oct-1-ene
Ester C-O Bond (Alkyl-Oxygen) Cinnamate anion and octan-2-yl cation derivative
C-C Bond Adjacent to Carbonyl Phenylvinylketene radical and an alkoxy radical

Functionalization of the Phenyl Ring in this compound

The phenyl ring of this compound is amenable to various functionalization reactions, allowing for the modification of its electronic and steric properties.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration of cinnamic acid derivatives in aqueous sulfuric acid has been studied, and the product distribution depends on the reaction conditions. rsc.org

Table 4: Examples of Electrophilic Aromatic Substitution Reactions on Cinnamate Systems

ReactionReagentsTypical Product
Nitration HNO₃, H₂SO₄Nitro-substituted phenylprop-2-enoate rsc.org
Halogenation Br₂, FeBr₃Bromo-substituted phenylprop-2-enoate wikipedia.org
Sulfonation Fuming H₂SO₄Sulfo-substituted phenylprop-2-enoate wikipedia.org
Friedel-Crafts Acylation RCOCl, AlCl₃Acyl-substituted phenylprop-2-enoate wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The phenyl ring of this compound, particularly if modified to contain a halide or triflate group, can participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. It allows for the introduction of new aryl or vinyl groups onto the phenyl ring.

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. This can be used to further functionalize the phenyl ring with various alkenyl groups.

While direct C-H activation of the phenyl ring is also a possibility, the more conventional approach involves a pre-functionalized aryl halide. The development of efficient palladium catalysts and ligands has greatly expanded the scope and applicability of these reactions in organic synthesis. rsc.orgmit.edunih.gov

Table 5: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Ring Functionalization

ReactionCoupling PartnersCatalyst System (General)Bond Formed
Suzuki Coupling Aryl Halide/Triflate + Organoboron CompoundPd Catalyst (e.g., Pd(OAc)₂), Ligand, BaseC-C
Heck Coupling Aryl Halide + AlkenePd Catalyst (e.g., PdCl₂), Ligand, BaseC-C
Buchwald-Hartwig Amination Aryl Halide + AminePd Catalyst, Ligand, BaseC-N nih.gov

Polymerization Studies of this compound as a Monomer

This compound, an ester of cinnamic acid, belongs to the class of 1,2-disubstituted vinyl monomers. The polymerization of such monomers is often challenging due to the significant steric hindrance around the carbon-carbon double bond. Research on various cinnamic acid derivatives, or cinnamates, indicates that they generally exhibit low reactivity in homopolymerization, often resulting in the formation of oligomers rather than high molecular weight polymers. However, they can be incorporated into copolymers with more reactive vinyl monomers. nih.gov The study of their polymerization behavior is crucial for developing new polymeric materials from renewable resources, as cinnamic acid and its derivatives can be sourced from natural phenylpropanoids. nih.govrsc.org

Radical Polymerization Mechanisms and Kinetics

The radical polymerization of any monomer proceeds through a chain reaction mechanism involving three fundamental steps: initiation, propagation, and termination. youtube.comstanford.edu

Initiation: The process begins with the generation of free radicals from an initiator molecule (I), which is often a thermally or photochemically unstable compound like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). This is a two-part step:

Decomposition: The initiator decomposes to form primary radicals (R•).

Addition: A primary radical adds to a monomer molecule (M) to form an initiated monomer radical (M₁•). libretexts.orgyoutube.com

This initiated monomer is a new radical species that becomes the growing polymer chain. libretexts.org

Propagation: The newly formed monomer radical rapidly adds to successive monomer molecules, extending the polymer chain. youtube.com This step is responsible for the formation of the high molecular weight polymer. The rate of propagation is generally assumed to be independent of the chain length. stanford.edu

Termination: The growth of a polymer chain is halted when its radical activity is destroyed. This typically occurs through two primary mechanisms:

Coupling (or Combination): Two growing radical chains combine to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two separate, non-reactive polymer chains—one with a saturated end and one with an unsaturated end. stanford.edu

For cinnamate monomers, studies on related compounds like methyl cinnamate have shown very low monomer reactivity ratios in radical copolymerizations with monomers like methyl acrylate (B77674) and styrene, indicating their low propensity to add to a growing chain. nih.gov This low copolymerizability is attributed to the steric hindrance from the bulky phenyl and ester groups attached to the double bond. nih.gov

The kinetics of these steps can be described by the following rate equations:

Interactive Table: Kinetic Equations for Radical Polymerization
Step Reaction Rate Equation Description of Terms
Initiation I → 2R• R• + M → M₁• Rᵢ = 2 ƒkd[I] Rᵢ : Rate of Initiation ƒ : Initiator efficiency factor kd : Rate constant for initiator decomposition [I] : Initiator concentration
Propagation Mₙ• + M → Mₙ₊₁• Rₚ = kp[M][M•] Rₚ : Rate of Propagation kp : Rate constant for propagation [M] : Monomer concentration [M•] : Concentration of all growing radical chains

| Termination | Mₙ• + Mₘ• → Pₙ₊ₘ Mₙ• + Mₘ• → Pₙ + Pₘ | Rₜ = 2 kt[M•]² | Rₜ : Rate of Termination kt : Rate constant for termination (sum of coupling and disproportionation) |

Controlled Polymerization Techniques for this compound Polymers

Given the difficulties in achieving high molecular weight polymers with low dispersity using conventional free radical polymerization for monomers like cinnamates, controlled radical polymerization (CRP) techniques are highly advantageous. These methods, also known as reversible-deactivation radical polymerizations (RDRP), introduce a dynamic equilibrium between a small number of active, growing radical chains and a large majority of dormant species. youtube.com This minimizes irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. springernature.com

For cinnamic acid derivatives, several CRP methods have been successfully employed, primarily in copolymerization studies. nih.govresearchgate.net The most relevant techniques for a monomer like this compound would be Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that uses a transition metal complex (e.g., copper or ruthenium-based) as a catalyst. springernature.comcmu.edu The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant species (an alkyl halide) to the transition metal complex, generating a free radical that can propagate. youtube.com This process allows for a low, persistent concentration of active radicals, suppressing termination reactions. libretexts.org ATRP is known for its tolerance to various functional groups and allows for the synthesis of well-defined polymers. springernature.com Research on methyl cinnamate has shown that ruthenium-catalyzed living radical polymerization can produce copolymers with controlled molecular weights and compositions. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent. researchgate.netmdpi.com The growing radical chain adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can re-initiate polymerization. This chain transfer process establishes an equilibrium between active and dormant chains, where the dormant chains are polymeric RAFT agents. RAFT is compatible with a wide range of monomers and reaction conditions. researchgate.net Studies on cinnamic derivatives have demonstrated that RAFT polymerization can be used to synthesize copolymers with controlled properties. nih.govresearchgate.net

Interactive Table: Comparison of Controlled Radical Polymerization Techniques

Feature Atom Transfer Radical Polymerization (ATRP) Reversible Addition-Fragmentation chain Transfer (RAFT)
Control Agent Transition metal complex (e.g., Cu/ligand) and an alkyl halide initiator. cmu.edu Thiocarbonylthio compound (RAFT agent). mdpi.com
Mechanism Reversible activation of a dormant alkyl halide by the metal catalyst to form a propagating radical. youtube.com Reversible chain transfer between growing radicals and the RAFT agent. researchgate.net
Key Advantages Well-established for a variety of monomers; allows for high chain-end functionality. springernature.com Tolerant to a very wide range of monomers and functional groups; metal-free polymers. researchgate.net
Potential Challenges Catalyst removal from the final polymer can be difficult; sensitivity to oxygen. youtube.comyoutube.com RAFT agent can sometimes impart color and odor to the polymer; selecting the correct RAFT agent for a given monomer is crucial. mdpi.com
Applicability to Cinnamates Demonstrated for copolymerization of cinnamic derivatives, providing good control. nih.govresearchgate.net Shown to be effective for creating copolymers of cinnamic amides and other derivatives. nih.gov

Computational and Theoretical Studies of Octan 2 Yl 3 Phenylprop 2 Enoate

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular-level properties of organic compounds. For the cinnamate (B1238496) family, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular structure, vibrational spectra, and electronic properties that align well with experimental data. scielo.org.mxnih.gov

The geometry of a molecule is fundamental to its chemical behavior. Theoretical calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For the cinnamate core of octan-2-yl 3-phenylprop-2-enoate (B8295013), studies on cinnamic acid are highly instructive.

DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, have been used to optimize the geometry of cinnamic acid. scielo.org.mxresearchgate.net These studies reveal a planar structure for the phenylprop-2-enoate portion, a result of the conjugated π-system that extends from the phenyl ring across the vinyl group to the carbonyl group. This planarity is crucial for its electronic and spectroscopic properties. The addition of the octan-2-yl group introduces a flexible, non-planar alkyl chain at the ester oxygen. While this chain will adopt numerous conformations, it is not expected to significantly alter the fundamental planar geometry of the cinnamate backbone.

Below are selected optimized geometric parameters for trans-cinnamic acid, which serve as a model for the core structure of octan-2-yl 3-phenylprop-2-enoate.

Table 1: Selected Calculated Geometric Parameters for trans-Cinnamic Acid (Data extrapolated from DFT B3LYP/6-31G* studies on Cinnamic Acid)*

This interactive table presents theoretical bond lengths and angles. Click on headers to sort.

Parameter Bond/Angle Calculated Value
Bond Lengths
C=O 1.21 Å
C-O (Ester) 1.36 Å
C=C (Vinyl) 1.34 Å
C-C (Vinyl-Ph) 1.47 Å
Bond Angles
O=C-O 123.5°
C-C=C 121.8°
C=C-C (Ph) 126.5°

Source: Theoretical studies on cinnamic acid. scielo.org.mx

Electronic structure analysis through methods like Natural Bond Orbital (NBO) analysis reveals significant charge delocalization and hyperconjugative interactions (e.g., π →π*) within the conjugated system. This delocalization is responsible for the molecule's stability and its characteristic UV absorption properties. niscpr.res.in

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a standard for calculating nuclear magnetic resonance (NMR) chemical shifts. scielo.org.mx Theoretical ¹H and ¹³C NMR spectra have been computed for cinnamic acid and its simple esters. scielo.org.mxresearchgate.net The calculated shifts show good correlation with experimental values, confirming the assignments of protons and carbons in the phenyl ring, the vinyl group, and the carbonyl group. For this compound, these calculations would predict distinct signals for the eight-carbon alkyl chain, which would be distinguishable from the signals of the cinnamate core.

IR Spectroscopy: Theoretical vibrational frequencies calculated using DFT methods correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov Studies on cinnamic acid and methyl cinnamate have successfully assigned the key vibrational modes. scielo.org.mxresearchgate.net The most prominent calculated peaks include the C=O stretching vibration (typically around 1640-1690 cm⁻¹), the olefinic C=C stretching (around 1630-1640 cm⁻¹), and various C-H stretching and bending modes of the aromatic ring. scielo.org.mx These theoretical spectra serve as a benchmark for interpreting experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and simulate UV-Vis absorption spectra. niscpr.res.inresearchgate.net For cinnamates, the primary absorption band in the UV region (typically 270-300 nm) is attributed to a π →π* transition within the extensive conjugated system of the phenylprop-2-enoate group. nih.gov The position and intensity of this band are influenced by substituents and the solvent environment. scielo.org.mx

Table 2: Predicted Spectroscopic Data for Cinnamate Structures (Data based on DFT calculations for Cinnamic Acid and Methyl Cinnamate)

This interactive table summarizes key predicted spectroscopic values. Click on headers to sort.

Spectrum Parameter Predicted Value/Range
¹³C NMR Carbonyl Carbon (C=O) ~167 ppm
Vinylic Carbons (C=C) ~117-145 ppm
Phenyl Carbons ~128-134 ppm
IR C=O Stretch 1640-1690 cm⁻¹
C=C Stretch 1630-1640 cm⁻¹
UV-Vis λmax (π →π*) 270-300 nm

Source: Computational studies on cinnamic acid and its derivatives. scielo.org.mxnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for explaining chemical reactivity. researchgate.netkg.ac.rs The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsisinternational.org

For cinnamate structures, DFT calculations show that the HOMO is typically localized over the phenyl ring and the vinyl group, which are the most electron-rich parts of the conjugated system. rsisinternational.org Conversely, the LUMO is often centered on the carbonyl group and the adjacent vinylic carbon, indicating this region is the primary electrophilic site. rsisinternational.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic excitation and chemical reaction. rsisinternational.org For a molecule like trans-4-methoxycinnamic acid, a related derivative, the calculated HOMO-LUMO gap is approximately 4.29 eV, indicating significant electronic stability. rsisinternational.org From these FMO energies, other chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a more quantitative picture of the molecule's reactive tendencies.

Table 3: Frontier Molecular Orbital (FMO) Properties for a Model Cinnamate (Data based on DFT B3LYP/6-311G(d,p) calculations for trans-4-Methoxycinnamic Acid)

This interactive table displays key reactivity descriptors. Click on headers to sort.

Parameter Value (eV) Description
EHOMO -5.9160 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.6275 Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.2885 Indicator of Chemical Stability and Reactivity

Source: DFT study on trans-4-methoxycinnamic acid. rsisinternational.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. chemistrysteps.comlibretexts.org For this compound, there are two main regions of conformational flexibility: the ester linkage and the octan-2-yl chain.

Ester Conformation (s-trans vs. s-cis): The cinnamate moiety itself can exist in two primary planar conformations related to rotation around the C(O)-C(vinyl) single bond: s-trans and s-cis. Computational studies on cinnamic acid have found that the s-cis and s-trans conformers are very close in energy, with the relative stability often depending on the specific level of theory used and the solvent environment. scielo.org.mxiaea.org For cinnamic acid in the gas phase, the s-cis conformer is sometimes calculated to be slightly more stable, though the energy difference is small. scielo.org.mx The octan-2-yl group's steric bulk would likely influence this preference.

The energy landscape of a flexible molecule like this compound describes the potential energy as a function of its conformational coordinates. The stable conformers reside in energy minima on this surface, while the paths between them pass through higher-energy transition states. rsc.org

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. dntb.gov.uamdpi.com An MD simulation would track the movements of all atoms in this compound over time, providing a detailed picture of its conformational dynamics. nih.govrsc.org Such simulations could reveal:

The preferred conformations of the octyl chain in different environments (e.g., in a vacuum vs. in a solvent).

The timescales for transitions between different gauche and anti conformers of the alkyl chain.

The rotational barrier and dynamics around the ester bond.

How the flexible tail of the molecule interacts with the planar cinnamate headgroup.

While specific MD simulations for this compound are not available, studies on related esters and amphiphilic molecules show that such simulations are crucial for understanding how molecular structure and flexibility dictate macroscopic properties. mdpi.comresearchgate.net

Influence of Solvent on Conformational Preferences

The conformational flexibility of this compound is significantly influenced by the surrounding solvent environment. Computational studies, often employing molecular mechanics (MM) and quantum mechanics (QM) methods, can predict the most stable conformers in various solvents. The interplay between intramolecular forces and solute-solvent interactions dictates the conformational equilibrium.

In non-polar solvents, intramolecular van der Waals forces and steric hindrance are the primary determinants of the preferred conformation. The extended conformations of the octyl chain are generally favored to minimize steric clashes. In contrast, polar protic and aprotic solvents can engage in dipole-dipole interactions and hydrogen bonding with the ester group, leading to a shift in conformational preferences. For instance, solvents capable of hydrogen bonding can stabilize more compact structures by interacting with the carbonyl oxygen of the ester.

Computational models predict that differential solvation of various conformers can alter their relative energies. The energetic cost of creating a solvent cavity for different conformers, along with the specific interactions between the solute and solvent molecules, can be quantified to predict the most probable conformations in a given medium. These predictions are crucial for understanding the molecule's behavior in different chemical environments, such as during reactions or spectroscopic analysis.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions involving this compound at an atomic level.

Transition State Analysis for Esterification and Hydrolysis Pathways

The formation (esterification) and cleavage (hydrolysis) of this compound are fundamental reactions that can be mechanistically illuminated through computational transition state analysis. These reactions typically proceed through nucleophilic acyl substitution.

Esterification: The Fischer esterification, involving the reaction of cinnamic acid and octan-2-ol under acidic conditions, proceeds through a series of protonation, nucleophilic attack, proton transfer, and dehydration steps. youtube.commedcraveonline.com Computational models can locate the transition state for the rate-determining step, which is often the nucleophilic attack of the alcohol on the protonated carboxylic acid. youtube.com The energy barrier of this transition state determines the reaction rate.

Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This mechanism is the microscopic reverse of Fischer esterification. youtube.com It begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. youtube.comucalgary.ca A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comucalgary.ca Subsequent proton transfers and elimination of octan-2-ol regenerate the carboxylic acid and the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.camasterorganicchemistry.com The intermediate then collapses, expelling the octan-2-oxide leaving group to form cinnamic acid. masterorganicchemistry.com A rapid acid-base reaction between the carboxylic acid and the alkoxide follows. ucalgary.ca Computational studies can model the potential energy surface of these pathways, identifying the transition state structures and their corresponding activation energies. Kinetic isotope effect studies, often complemented by computational analysis, can provide further experimental validation of the predicted transition state geometries. nih.govmcmaster.ca

A kinetic study on the nucleophilic substitution reactions of substituted phenyl cinnamates revealed that the reaction proceeds through a stabilized five-membered cyclic transition state. researchgate.net

Computational Modeling of Photochemical Isomerization Mechanisms

The phenylprop-2-enoate moiety of the molecule is photoactive and can undergo E/Z (or trans/cis) isomerization upon absorption of light. acs.orgacs.org Computational modeling is instrumental in understanding the mechanism of this photochemical process.

Upon excitation to an electronically excited state (e.g., S1 or T1), the potential energy surface of the molecule changes significantly. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to explore these excited-state potential energy surfaces. The isomerization often proceeds through a conical intersection, a point where the potential energy surfaces of two electronic states cross. sigmaaldrich.cn At this point, the molecule can efficiently transition from the excited state back to the ground state, leading to either the original isomer or the isomerized product.

Computational studies can map out the reaction pathway from the initial Franck-Condon region (the geometry of the molecule immediately after light absorption) to the conical intersection and subsequent relaxation to the ground state products. sigmaaldrich.cn These models can predict the quantum yields of isomerization and identify key geometric changes, such as the twisting of the C=C double bond, that facilitate the process. Recent research has highlighted photochemical E/Z isomerization as a strategy for deracemization. nih.gov

Chirality and Stereoisomerism in this compound

The presence of a stereocenter at the second position of the octyl group means that this compound exists as a pair of enantiomers, (R)-octan-2-yl 3-phenylprop-2-enoate and (S)-octan-2-yl 3-phenylprop-2-enoate. libretexts.orgyoutube.com A molecule with 'n' stereocenters will have 2^n different stereoisomers. libretexts.org

Computational Assignment of Absolute Configuration

Determining the absolute configuration of a chiral molecule is a critical aspect of stereochemistry. researchgate.net While X-ray crystallography is the definitive method, it requires suitable single crystals, which are not always obtainable. researchgate.net Computational methods provide a powerful alternative for assigning the absolute configuration.

One common approach involves comparing computationally predicted chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra, with experimentally measured spectra. researchgate.netfrontiersin.org The process typically involves:

Generating low-energy conformers for one enantiomer (e.g., the R-enantiomer) using computational methods.

Calculating the ECD or VCD spectrum for each conformer and then obtaining a Boltzmann-averaged spectrum.

Comparing the computed spectrum with the experimental spectrum. A good match confirms the absolute configuration of the enantiomer that was modeled.

Another method relies on comparing experimental and computed NMR data, sometimes using a chiral derivatizing agent. acs.orgoup.com The relative configurations of stereoisomers can be assigned by comparing the chemical shift error patterns between experimental and computed 13C NMR data. frontiersin.org

Enantiomeric Excess Prediction and Chiral Discrimination Studies

Computational methods are increasingly being used to predict enantiomeric excess (ee) and to study the mechanisms of chiral discrimination. utexas.edukg.ac.rs

Predictive models for ee can be developed using chemoinformatics approaches. kg.ac.rs These models often use molecular descriptors that encode the three-dimensional structure and chirality of the catalyst and reactants to train a machine learning algorithm, such as a random forest, to predict the ee of a reaction. kg.ac.rs Such approaches can accelerate the discovery and optimization of asymmetric reactions. utexas.edu

Computational studies can also provide insights into chiral discrimination at the molecular level. By modeling the interactions between the enantiomers of this compound and a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral host molecule), it is possible to understand the energetic differences that lead to their separation or differential recognition. These models can highlight the specific non-covalent interactions, such as hydrogen bonds, π-π stacking, and steric repulsion, that are responsible for chiral recognition. Techniques using circular dichroism spectra to train multivariate regression models have shown promise in predicting the enantiomeric and diastereomeric excess of solutions. nih.govrsc.org

Enzymatic and Biocatalytic Transformations of Octan 2 Yl 3 Phenylprop 2 Enoate Non Health Focused

Biocatalytic Synthesis of Octan-2-yl 3-Phenylprop-2-enoate (B8295013)

Biocatalytic synthesis offers a highly efficient and selective route for the production of esters like octan-2-yl 3-phenylprop-2-enoate. Enzymes, particularly lipases, are widely employed for this purpose.

The synthesis of this compound is commonly achieved through the direct esterification of 2-octanol (B43104) and 3-phenylprop-2-enoic acid (cinnamic acid) or through transesterification from a simpler ester, such as methyl cinnamate (B1238496). Lipases are the biocatalysts of choice for these reactions. mdpi.com These enzymes are highly effective in non-aqueous, or solvent-free, systems, which shifts the thermodynamic equilibrium towards synthesis rather than hydrolysis. google.com

In a study focused on the synthesis of octyl cinnamate via transesterification, a combination of ultrasound and vacuum was used to enhance the reaction rate and yield. The vacuum helps in removing the alcohol byproduct (in this case, methanol), which drives the reaction equilibrium toward the product side. mdpi.com Response surface methodology (RSM) has been employed to optimize these conditions, identifying the ideal temperature, time, and ultrasound power for maximizing conversion. mdpi.com

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Octyl Cinnamate via Transesterification mdpi.com
ParameterOptimal ValuePredicted Molar ConversionExperimental Molar Conversion
Reaction Temperature74.6 °C94.6%93.8%
Reaction Time11.1 h
Ultrasound Power150 W

Chemo-enzymatic synthesis combines enzymatic reactions with traditional chemical steps to create complex molecules with high precision. rsc.orgmdpi.com This approach is particularly valuable for producing enantiomerically pure compounds. Since the alcohol precursor, 2-octanol, is chiral, the synthesis of this compound can result in a mixture of stereoisomers.

Lipases exhibit high enantioselectivity, making them ideal for the kinetic resolution of racemic mixtures. nih.gov In the context of this compound synthesis, a chemo-enzymatic strategy could involve two primary pathways:

Kinetic Resolution of Racemic 2-Octanol: The racemic alcohol can be reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., (R)-2-octanol) at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted (S)-2-octanol. The desired enantiomer can then be used in a subsequent chemical or enzymatic esterification step with 3-phenylprop-2-enoic acid.

Stereoselective Esterification: Racemic 2-octanol can be directly reacted with 3-phenylprop-2-enoic acid in a lipase-catalyzed reaction. The enzyme will preferentially catalyze the esterification of one of the alcohol's enantiomers, leading to the formation of an enantiomerically enriched ester product.

This combination of enzymatic selectivity and chemical synthesis provides a powerful route to producing specific stereoisomers of the target compound. researchgate.net

Enzymatic Hydrolysis and Transesterification Studies

The stability and transformation of this compound in biological systems are primarily governed by the action of hydrolytic enzymes, namely esterases and lipases.

Esterases and lipases both catalyze the cleavage of ester bonds, but they exhibit different substrate preferences. monash.edu The key distinction lies in the physical properties of their substrates. Esterases typically act on water-soluble esters with short-chain fatty acids, while lipases preferentially hydrolyze water-insoluble esters, such as long-chain triglycerides. monash.edunih.gov

This compound, being a relatively large and lipophilic molecule, is an ideal substrate for lipases. Lipases exhibit a phenomenon known as interfacial activation, where their catalytic activity significantly increases at the interface between an aqueous and an organic phase (or an oil-water interface). nih.gov Given the low water solubility of this compound, its hydrolysis would be most efficiently catalyzed by lipases rather than classical esterases, whose activity tends to diminish as substrate lipophilicity increases. nih.gov

The characterization of enzyme activity towards this compound involves determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

Studies on the enzymatic hydrolysis of other structurally related esters have established methodologies for such characterizations. researchgate.net The reaction progress is typically monitored by measuring the rate of formation of one of the products, either 2-octanol or 3-phenylprop-2-enoic acid. High-performance liquid chromatography (HPLC) is a common analytical technique for this purpose.

Substrate preference can be determined by comparing the hydrolysis rates of this compound with a panel of other ester substrates under identical conditions. Such comparative studies would likely confirm that lipases show a higher specific activity for this compound compared to short-chain or more water-soluble esters. Conversely, esterases would show limited to no activity.

Table 2: Conceptual Substrate Preference for Hydrolases
Enzyme TypePreferred Substrate CharacteristicsPredicted Activity on this compound
EsteraseWater-soluble, short-chain estersLow to negligible
LipaseWater-insoluble, lipophilic, long-chain estersHigh

Biotransformation Pathways (Mechanistic and Enzymology Focus)

The primary biotransformation pathway for this compound is its hydrolysis into the constituent alcohol and carboxylic acid. This reaction is catalyzed by lipases through a well-understood mechanism.

The active site of most lipases contains a catalytic triad, typically consisting of serine, histidine, and aspartate (or glutamate) residues. The hydrolysis mechanism proceeds via a two-step process involving the formation of a covalent acyl-enzyme intermediate:

Acylation: The serine residue, activated by the other members of the triad, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (2-octanol) and forming an acyl-enzyme complex.

Deacylation: A water molecule enters the active site and is activated by the histidine residue. The activated water then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid (3-phenylprop-2-enoic acid) and regenerate the free enzyme.

This hydrolytic cleavage is the principal biotransformation for this type of ester. sigmaaldrich.com While other enzymatic transformations, such as glycosylation by transglucosidases, are possible for the parent phenolic acid, the ester itself is primarily a substrate for hydrolytic enzymes. nih.gov

Microbial Transformation of this compound by Fungi or Bacteria

The microbial transformation of this compound is anticipated to commence with the enzymatic hydrolysis of the ester bond, a reaction catalyzed by microbial lipases or esterases. These enzymes are ubiquitous in both fungi and bacteria and are known to act on a wide variety of ester substrates. The hydrolysis would yield 3-phenylprop-2-enoic acid (cinnamic acid) and octan-2-ol. Subsequently, these two products would likely be channeled into separate metabolic pathways for further degradation.

Fungal Transformation:

Filamentous fungi, particularly species from the genera Aspergillus, Fusarium, and Rhizomucor, are well-documented producers of extracellular esterases that exhibit broad substrate specificity. For instance, an esterase from Rhizomucor miehei has been shown to efficiently catalyze both the cleavage and formation of ester bonds. nih.govresearchgate.net Similarly, Aspergillus versicolor produces an esterase that is active over a range of pH and temperature conditions. Fungi from the Fusarium genus have demonstrated the ability to degrade phthalate esters, a process initiated by esterase activity. oup.com

Following the initial hydrolysis, the resulting cinnamic acid can be metabolized by fungi through various pathways. One common route is the non-oxidative decarboxylation to styrene, as observed in Aspergillus niger. nih.gov Fungi also possess the capability to metabolize phenylpropanoids, the class of compounds to which cinnamic acid belongs, through pathways that are analogous to those found in plants. nih.gov The degradation of the octan-2-ol moiety by fungi is also plausible, although studies have shown that terminal branching in hydrocarbons can inhibit biodegradation by some fungal strains. nih.govnih.gov

Bacterial Transformation:

Bacteria are also well-equipped with the enzymatic machinery to degrade aromatic esters. Various bacterial species have been isolated that can degrade a wide range of aromatic compounds. nih.gov The initial step, as with fungi, would be the hydrolysis of the ester bond by bacterial lipases or esterases. Microbial lipases are versatile enzymes that can catalyze the hydrolysis of ester bonds in triglycerides and other esters. nih.govnih.govscispace.com

Once liberated, cinnamic acid is readily metabolized by numerous bacteria. For example, bacterial pathways can convert cinnamic acid into intermediates of central metabolism. The metabolism of aromatic compounds in bacteria often involves transcriptional regulators that control the expression of the degradation pathways. nih.gov The degradation of the octan-2-ol portion would likely proceed through oxidation to the corresponding ketone, followed by further breakdown. However, research has indicated that branched-chain hydrocarbons can be less susceptible to bacterial degradation compared to their linear counterparts. nih.govnih.gov

Interactive Data Table: Examples of Microbial Esterase Activity on Various Esters

MicroorganismEnzymeSubstrate(s)Optimal pHOptimal Temperature (°C)
Rhizomucor mieheiEsterase (RmEstA)p-nitrophenyl hexanoate, tributyrin6.545
Aspergillus versicolorEsteraseNot specified7.045
Fusarium culmorumEsteraseDibutyl phthalateNot specifiedNot specified
Fusarium oxysporumEsteraseDibutyl phthalateNot specifiedNot specified
Periconia atropurpureaEsteraseEthyl acetate (B1210297), methyl propionate7.8Not specified

Identification of Novel Metabolites and Enzyme Systems Involved in Chemical Conversions

The identification of novel metabolites and the enzyme systems involved in the transformation of this compound is an area ripe for investigation. Based on known metabolic pathways for related compounds, a hypothetical degradation route can be proposed, which would lead to the formation of several intermediate metabolites.

The primary enzymatic action is expected to be the hydrolysis of the ester linkage by a carboxylesterase (EC 3.1.1.1) or a lipase (EC 3.1.1.3), yielding cinnamic acid and octan-2-ol. nih.gov

The subsequent metabolism of cinnamic acid by microorganisms can produce a variety of metabolites. For instance, in some fungi, cinnamic acid can be decarboxylated by cinnamic acid decarboxylase to form styrene. nih.gov In bacteria, the degradation of aromatic compounds often proceeds through a series of oxidation reactions catalyzed by monooxygenases and dioxygenases , leading to ring cleavage and the formation of aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle.

The octan-2-ol, being a secondary alcohol, would likely be oxidized to the corresponding ketone, octan-2-one, by an alcohol dehydrogenase . Further degradation could involve Baeyer-Villiger monooxygenases, which would insert an oxygen atom adjacent to the carbonyl group, forming an ester that can then be hydrolyzed. While the biodegradation of octan-2-ol is possible, the branched nature of the molecule may lead to the accumulation of specific metabolites if the degradation pathway is incomplete. nih.govnih.gov

The study of the complete biotransformation of this compound by a single microbial strain or a consortium could reveal novel metabolic pathways and enzymes. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in identifying and characterizing the intermediate and final products of this biotransformation. Furthermore, genomic and proteomic analyses of the transforming microorganisms could lead to the discovery of the specific genes and enzymes responsible for each step of the degradation pathway.

Interactive Data Table: Potential Enzymes and Metabolites in the Microbial Transformation of this compound

Initial SubstrateEnzyme SystemPotential Intermediate Metabolites
This compoundCarboxylesterase / LipaseCinnamic acid, Octan-2-ol
Cinnamic acidCinnamic acid decarboxylaseStyrene
Cinnamic acidMonooxygenases, DioxygenasesHydroxylated cinnamic acids, ring-cleavage products
Octan-2-olAlcohol dehydrogenaseOctan-2-one
Octan-2-oneBaeyer-Villiger monooxygenaseHexyl acetate, Acetic acid

Advanced Research Applications in Chemical Sciences

Octan-2-yl 3-Phenylprop-2-enoate (B8295013) as a Molecular Probe in Mechanistic Studies

The structure of octan-2-yl 3-phenylprop-2-enoate is well-suited for its use as a molecular probe, particularly in the study of enzymatic reaction mechanisms. Lipases and esterases are classes of enzymes that catalyze the hydrolysis of ester bonds, and the specific structure of the substrate can provide significant insight into the enzyme's active site topology and catalytic mechanism.

In such studies, the ester is introduced to an enzyme, and the rate of hydrolysis is monitored. The chirality of the octan-2-yl group is of particular importance. Many enzymes exhibit stereoselectivity, meaning they will preferentially bind to and catalyze a reaction with one enantiomer over the other. By using an enantiomerically pure sample of (R)- or (S)-octan-2-yl 3-phenylprop-2-enoate, researchers can probe the stereochemical preferences of an enzyme. A significant difference in the hydrolysis rate between the two enantiomers provides direct evidence of the enzyme's chiral recognition capabilities.

Furthermore, the cinnamate (B1238496) portion of the molecule can be systematically modified. Changes to the phenyl group (e.g., adding substituent groups) can alter the electronic properties and steric bulk of the substrate, allowing for the mapping of the enzyme's active site pocket. The kinetics of these reactions, often described by the Michaelis-Menten model, can be analyzed to determine key parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These values provide quantitative data on the enzyme's affinity for the substrate and its catalytic efficiency, helping to elucidate the detailed mechanism of catalysis. ethz.ch

Integration into Complex Organic Synthesis as a Chiral Building Block

The defining feature of this compound for synthetic applications is the chiral center located at the second carbon of the octyl chain. This makes the molecule a valuable chiral building block, which can be integrated into the synthesis of more complex, enantiomerically pure target molecules. Chiral building blocks are essential components sourced from the "chiral pool" for use in asymmetric synthesis. researchgate.net

The general strategy involves using the predefined stereochemistry of the building block to control the formation of new stereocenters in a target molecule. In the case of this compound, the chiral octan-2-ol portion can be used as a chiral auxiliary. In this approach, the cinnamate moiety would undergo a reaction (e.g., conjugate addition to the double bond), and the stereochemical outcome of this reaction would be directed by the existing chiral center on the alcohol. After the new stereocenter is created, the auxiliary (octan-2-ol) can be cleaved and recovered, leaving behind an enantiomerically enriched product.

Alternatively, the entire molecule can be incorporated into a larger structure. For instance, the double bond of the cinnamate can undergo reactions like cyclization or polymerization. The chirality of the octan-2-yl group can influence the stereochemical course of these transformations, leading to chiral products. The synthesis of complex chiral molecules, such as substituted tetrahydroquinolines or benzazepines, often relies on the condensation of chiral starting materials to establish the desired stereochemistry. researchgate.netresearchgate.net The enantiomeric purity of the final products in such syntheses can be exceptionally high, often exceeding 98%. researchgate.net

Spectroscopic Standards for Analytical Method Development in Chemical Research

In analytical chemistry, the development of reliable and validated methods is crucial for the accurate quantification of compounds in various matrices. This compound, as a pure substance, can serve as a spectroscopic standard for the development and validation of analytical methods like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. jmpas.comresearchgate.net

When developing an HPLC method for the analysis of cinnamates or related UV-absorbing compounds, a standard like this compound is used to determine key validation parameters. nih.gov These parameters, often stipulated by guidelines from the International Council for Harmonisation (ICH), ensure the method is reliable, reproducible, and fit for purpose. longdom.org

A typical method development process would involve:

Selectivity: Injecting the standard to determine its retention time and ensure it is well-resolved from other potential components in a sample mixture. jmpas.com

Linearity: Preparing a series of standard solutions at different concentrations and injecting them to create a calibration curve. This demonstrates a proportional relationship between the concentration and the instrument's response (e.g., peak area). jmpas.comnih.gov

Accuracy: Analyzing a sample with a known concentration of the standard (a spiked sample) and comparing the measured value to the true value, often expressed as a percentage recovery. researchgate.net

Precision: Repeatedly analyzing the same sample to assess the closeness of the results, which indicates the method's repeatability. longdom.org

Limits of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

The table below summarizes typical validation parameters that would be established using a standard like this compound, based on data from analogous compounds. researchgate.netnih.gov

ParameterTypical Value/RangeDescription
Wavelength (λ_max) ~310 nmThe wavelength of maximum UV absorbance for quantification.
Linearity Range 0.25 - 250 µg/mLThe concentration range over which the method is linear.
Correlation Coefficient (r²) ≥ 0.999A measure of how well the data fit the linear regression line.
Accuracy (% Recovery) 96% - 106%The percentage of the true amount of standard recovered.
Precision (% RSD) < 2%The relative standard deviation of replicate measurements.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration that can be detected by the method.
Limit of Quantification (LOQ) ~0.25 µg/mLThe lowest concentration that can be quantified with accuracy.

This table is a representative example based on published methods for similar cinnamate esters.

Development of Novel Catalytic Systems Utilizing this compound or its Derivatives

The chemical structure of this compound offers two primary sites for catalytic transformation: the carbon-carbon double bond and the ester functional group. This makes it an excellent model substrate for the development and testing of novel catalytic systems.

One major area of research is catalytic hydrogenation. The double bond of the cinnamate moiety can be selectively hydrogenated to yield octan-2-yl 3-phenylpropanoate. Researchers developing new catalysts, for instance, based on transition metals like palladium, platinum, or rhodium, could use this reaction to test the efficiency, selectivity, and turnover number of their catalytic system. The use of a chiral substrate also allows for the development of asymmetric hydrogenation catalysts, where the goal is to create a new chiral center with a specific configuration.

Another application is in the study of catalytic ester transformations, such as transesterification or aminolysis. nih.gov For example, a novel catalyst could be designed to facilitate the reaction of this compound with an amine to form the corresponding cinnamamide. The performance of the new catalyst can be benchmarked against existing methods. Furthermore, enzyme-based catalysis is a growing field, and this compound could be used to screen for novel lipases or esterases with high activity and selectivity for this type of substrate. researchgate.net The success of these catalytic systems is often measured by the reaction yield and the ability of the catalyst (especially enzymes) to be reused over multiple cycles. researchgate.net

Future Research Directions for Octan 2 Yl 3 Phenylprop 2 Enoate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of new and sustainable methods for synthesizing octan-2-yl 3-phenylprop-2-enoate (B8295013) is a primary area for future research. Greener and more efficient synthetic routes are essential for reducing the environmental impact and cost of production.

Current research in the broader field of cinnamate (B1238496) synthesis has highlighted several promising avenues. One such approach is the use of a modified Steglich esterification, which employs greener solvents like acetonitrile (B52724) and coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method has been shown to be facile and mild, providing good yields without the need for extensive purification. nih.gov Investigating the applicability of this greener Steglich esterification to the synthesis of octan-2-yl 3-phenylprop-2-enoate from cinnamic acid and octan-2-ol could lead to a more environmentally friendly production process.

Enzymatic and biocatalytic methods also present a significant opportunity for sustainable synthesis. The use of lipases as biocatalysts for the esterification of cinnamic acid has been explored, with studies demonstrating the potential for high conversion rates in solvent-free systems or within enzymatic membrane reactors (EMR). researchgate.net For instance, continuous synthesis of cinnamate esters using immobilized lipozyme in an EMR has been shown to be a viable strategy. researchgate.net Future research should focus on optimizing enzymatic conditions, including the choice of lipase (B570770) and reactor design, specifically for the production of this compound. Furthermore, continuous-flow microreactors catalyzed by enzymes like Lipozyme® TL IM offer a highly efficient method for the synthesis of related cinnamamides and could be adapted for the production of cinnamate esters. mdpi.com

Advanced catalytic systems are another critical area of exploration. Recent studies have demonstrated the use of various catalysts for cinnamic acid esterification, including Brønsted bases like DBU and DABCO, Lewis acids such as B(C6F5)3, and transition metals like ruthenium(II) and nickel salts. beilstein-journals.orgnih.gov These catalysts can offer high selectivity and efficiency under mild reaction conditions. beilstein-journals.orgnih.gov Research into the application and optimization of these catalytic systems for the synthesis of this compound could lead to significant improvements in yield and process efficiency.

A comparative overview of potential synthetic strategies is presented in the table below:

Synthetic StrategyCatalyst/ReagentPotential Advantages
Greener Steglich EsterificationEDC/AcetonitrileMild conditions, high yield, reduced need for purification. nih.gov
Enzymatic SynthesisLipases (e.g., Lipozyme® TL IM)High selectivity, mild conditions, solvent-free options, continuous processing. researchgate.netmdpi.com
Brønsted Base CatalysisDBU, DABCOMetal-free, scalable. beilstein-journals.orgnih.gov
Lewis Acid CatalysisB(C6F5)3High efficiency. beilstein-journals.org
Transition Metal CatalysisRu(II), Ni SaltsNovel reactivity, potential for high turnover. beilstein-journals.orgnih.govresearchgate.net

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of new applications. While the general mechanism of esterification is well-established, the intricacies of more complex transformations that the molecule could undergo remain a fertile ground for investigation.

Future research should focus on detailed mechanistic studies of reactions involving the functional groups of this compound: the ester, the alkene, and the aromatic ring. For example, the conjugated double bond is susceptible to a variety of addition reactions. In-depth studies of the mechanisms of these additions, such as hydrogenation, halogenation, and Michael additions, could reveal pathways to novel derivatives with unique properties.

Furthermore, the development of catalytic cycles for transformations involving this ester is a key area of interest. For instance, understanding the mechanism of a ruthenium-catalyzed olefinic oxidation of cinnamic acid to a β-keto ester could be applied to this compound to create new functionalized products. researchgate.net Similarly, a detailed investigation of the migratory insertion mechanism observed in platinum-catalyzed Heck coupling reactions of cinnamates could open up new avenues for carbon-carbon bond formation. nih.gov

Kinetic studies are a powerful tool for elucidating reaction mechanisms. By examining the effect of reactant concentrations, temperature, and catalyst loading on the reaction rate, valuable insights into the rate-determining steps and the nature of the transition states can be obtained. researchgate.net For example, kinetic analysis of the esterification of levulinic acid has been used to develop activity-based models that can predict reaction rates under various conditions. d-nb.infonih.gov Applying similar methodologies to the synthesis and transformations of this compound would be highly beneficial.

Advanced Stereochemical Control in Reactions Involving the Chiral Center and Double Bond

This compound possesses a chiral center at the second position of the octyl chain and a double bond that can exist as E/Z isomers. This stereochemistry can have a significant impact on the molecule's physical and biological properties. Therefore, the development of synthetic methods that allow for precise control over these stereochemical features is a critical area for future research.

The principles of asymmetric synthesis can be applied to produce enantiomerically pure or enriched this compound. ethz.ch This can be achieved through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure (R)- or (S)-octan-2-ol as a starting material in the esterification reaction would directly lead to the corresponding chiral ester. ethz.ch

Chiral Auxiliaries: Attaching a chiral auxiliary to cinnamic acid could direct the stereochemical outcome of the esterification with racemic octan-2-ol, followed by removal of the auxiliary. ethz.ch

Kinetic Resolution: Employing a chiral catalyst or enzyme that preferentially reacts with one enantiomer of racemic octan-2-ol would allow for the separation of the enantiomers. ethz.ch

Furthermore, controlling the geometry of the double bond is also important. While the trans (E) isomer is typically more stable and therefore more common, methods to selectively synthesize the cis (Z) isomer could lead to compounds with different properties. This could be explored through stereoselective Wittig-type reactions or other modern olefination methods.

Advanced stereochemical control also extends to reactions involving the existing stereocenters. For example, a diastereoselective reaction at the double bond of an enantiomerically pure ester could lead to the creation of a second chiral center with a defined relative stereochemistry. A proposed model for the ynamide-Kinugasa reaction suggests that both the initial cycloaddition and subsequent protonation steps can be highly stereoselective, leading to chiral α-amino-β-lactams. nih.gov Exploring similar complex, stereoselective transformations with this compound could yield novel and valuable chiral molecules.

Predictive Modeling for Reactivity and Selectivity in this compound Chemistry

The use of computational and predictive modeling is becoming increasingly important in modern chemistry for accelerating research and development. Applying these tools to the study of this compound can provide valuable insights into its reactivity and guide the design of new experiments.

Thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), have been successfully used to predict the kinetics and equilibrium of esterification reactions. acs.orgnih.gov These models can account for the non-ideal behavior of reaction mixtures and the influence of solvents on reaction rates. nih.gov Developing a PC-SAFT model for the synthesis of this compound would enable the in-silico screening of different solvents and reaction conditions to identify optimal parameters. The advanced ePC-SAFT model can even predict the influence of the catalyst on reaction kinetics. d-nb.infonih.gov

Machine learning (ML) offers another powerful approach for predictive modeling. An ML-based model could be trained on experimental data to predict the yield or selectivity of a reaction based on various input parameters such as temperature, catalyst, and reactant ratios. acs.org For instance, a Gaussian process regression model has been used to predict the outcome of a sulfuric-acid-catalyzed esterification reaction. acs.org Such a model for this compound could significantly reduce the number of experiments needed for process optimization.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms at the molecular level. DFT calculations can provide information about transition state energies, reaction pathways, and the electronic structure of intermediates, which can help in understanding and predicting reactivity and selectivity.

The integration of these predictive modeling techniques into the research workflow for this compound will be instrumental in advancing our understanding of this compound and accelerating the development of new applications.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of Octan-2-yl 3-phenylprop-2-enoate?

  • Methodological Answer : For structural confirmation, employ a combination of NMR (¹H/¹³C) to analyze electronic environments and substituent effects. Mass spectrometry (MS) can verify molecular weight. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical to resolve stereochemistry and confirm bond geometries . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Use esterification of 3-phenylprop-2-enoic acid with octan-2-ol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Consider microwave-assisted synthesis to reduce reaction time and byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines (29 CFR 1910.1020) for chemical exposure monitoring. Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical evaluation, including kidney function tests if overexposure is suspected . Store in a ventilated, flame-resistant cabinet away from oxidizers.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed to predict supramolecular assembly?

  • Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings) in SC-XRD data. Use software like Mercury to calculate intermolecular distances and angles. Compare results with analogous esters (e.g., methyl cinnamate derivatives) to identify trends in packing efficiency and polymorphism .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of literature data, focusing on solvent effects (e.g., CDCl₃ vs. DMSO-d₆ for NMR) and instrument calibration differences. Validate findings via independent synthesis and characterization. Use statistical tools (e.g., principal component analysis) to identify outliers in datasets .

Q. How can computational methods complement experimental data in elucidating the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states during hydrolysis or nucleophilic attacks. Compare computed IR/Raman spectra with experimental data to validate accuracy. Molecular dynamics simulations can predict solvation effects and stability under varying pH/temperature conditions .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

  • Methodological Answer : Implement factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, catalyst loading). Document batch-to-batch variability via QC/QA protocols, including HPLC purity checks. Share raw crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.